1,3-Dihydro-2-benzofuran-5-ylmethanol
Overview
Description
1,3-Dihydro-2-benzofuran-5-ylmethanol is an organic compound with the molecular formula C9H10O2. It is a derivative of benzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-2-benzofuran-5-ylmethanol can be synthesized through several synthetic routes. One common method involves the reduction of 1,3-dihydro-2-benzofuran-5-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include catalytic hydrogenation of benzofuran derivatives under controlled conditions to achieve high yields and purity. The use of advanced catalysts and optimized reaction parameters ensures the cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-2-benzofuran-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3-dihydro-2-benzofuran-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 1,3-dihydro-2-benzofuran-5-ylmethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Various reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1,3-Dihydro-2-benzofuran-5-carboxylic acid.
Reduction: 1,3-Dihydro-2-benzofuran-5-ylmethane.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
1,3-Dihydro-2-benzofuran-5-ylmethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1,3-dihydro-2-benzofuran-5-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals. Its effects are mediated through the binding to active sites of enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydro-2-benzofuran-5-carboxaldehyde
- 1,3-Dihydro-2-benzofuran-5-carboxylic acid
- 1,3-Dihydro-2-benzofuran-5-ylmethane
Uniqueness
1,3-Dihydro-2-benzofuran-5-ylmethanol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits different solubility, stability, and interaction with biological targets, making it valuable for diverse applications .
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXUXMJVPZFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600196 | |
Record name | (1,3-Dihydro-2-benzofuran-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89424-84-0 | |
Record name | (1,3-Dihydro-2-benzofuran-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-dihydro-2-benzofuran-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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